molecular formula C19H15I B12524846 2-iodo-5-methyl-1,3-diphenylbenzene CAS No. 675832-44-7

2-iodo-5-methyl-1,3-diphenylbenzene

Katalognummer: B12524846
CAS-Nummer: 675832-44-7
Molekulargewicht: 370.2 g/mol
InChI-Schlüssel: SRYLLIZURYSRBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Iodo-5-methyl-1,3-diphenylbenzene is an organic compound that belongs to the class of aromatic compounds known as substituted benzenes. This compound is characterized by the presence of iodine, methyl, and phenyl groups attached to a benzene ring. The unique arrangement of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-5-methyl-1,3-diphenylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 5-methyl-1,3-diphenylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under reflux conditions to ensure complete iodination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, concentration, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Iodo-5-methyl-1,3-diphenylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Products with different substituents replacing the iodine atom.

    Oxidation: Formation of carboxylic acids or aldehydes from the methyl group.

    Reduction: Deiodinated products or modified aromatic compounds.

Wissenschaftliche Forschungsanwendungen

2-Iodo-5-methyl-1,3-diphenylbenzene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-iodo-5-methyl-1,3-diphenylbenzene depends on the specific chemical reactions it undergoes. In electrophilic aromatic substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the aromatic ring. The presence of the methyl and phenyl groups can influence the reactivity and orientation of the substitution reactions. The compound’s interactions with molecular targets and pathways are determined by its chemical structure and the nature of the substituents.

Vergleich Mit ähnlichen Verbindungen

2-Iodo-5-methyl-1,3-diphenylbenzene can be compared with other similar compounds, such as:

    2-Iodo-1,3,5-trimethylbenzene: Similar in structure but with additional methyl groups, affecting its reactivity and applications.

    2-Iodo-1,3-diphenylbenzene: Lacks the methyl group, leading to different chemical properties and reactivity.

    5-Iodo-2-methyl-1,3-diphenylbenzene: Positional isomer with different substitution patterns, influencing its chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Eigenschaften

CAS-Nummer

675832-44-7

Molekularformel

C19H15I

Molekulargewicht

370.2 g/mol

IUPAC-Name

2-iodo-5-methyl-1,3-diphenylbenzene

InChI

InChI=1S/C19H15I/c1-14-12-17(15-8-4-2-5-9-15)19(20)18(13-14)16-10-6-3-7-11-16/h2-13H,1H3

InChI-Schlüssel

SRYLLIZURYSRBH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C2=CC=CC=C2)I)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.